Aqueous Solubility Advantage of the Dihydrochloride Salt vs. Free Base Form for Methyl 1-Piperazin-1-ylcyclopropane-1-carboxylate
The dihydrochloride salt form (target compound) provides a critical solubility advantage over the corresponding free base (CAS 1379270-70-8, MW 184.24 g/mol). The free base carries no ionizable counterions and is expected to exhibit substantially lower aqueous solubility at neutral pH [1]. The dihydrochloride salt, by contrast, bears two equivalents of HCl (MW 257.16 g/mol), generating a dicationic species in aqueous solution that dramatically enhances water solubility . This salt vs. free base differentiation is well-established in piperazine chemistry, where dihydrochloride salts are routinely employed to facilitate aqueous handling in biological assays and coupling reactions [2].
| Evidence Dimension | Aqueous solubility (salt form effect on dissolution) |
|---|---|
| Target Compound Data | Dihydrochloride salt; MW 257.16 g/mol; dicationic in aqueous solution; water-soluble (qualitative vendor specification) |
| Comparator Or Baseline | Free base (methyl 1-(piperazin-1-yl)cyclopropane-1-carboxylate; CAS 1379270-70-8); MW 184.24 g/mol; neutral amine; limited aqueous solubility expected [1] |
| Quantified Difference | Qualitative: dihydrochloride salt is water-soluble; free base is hydrophobic. Salt formation converts the neutral free base (pKa of piperazine ~9.8) into a dication, increasing aqueous solubility by several orders of magnitude based on class-level behaviour. |
| Conditions | Aqueous dissolution at ambient temperature; class-level inference from piperazine dihydrochloride salt behaviour [2] |
Why This Matters
Procurement of the pre-formed dihydrochloride salt eliminates a salification step and ensures immediate aqueous compatibility for biological assays and aqueous-phase synthetic transformations.
- [1] Chemsrc. Methyl 1-(piperazin-1-yl)cyclopropane-1-carboxylate (free base). CAS 1379270-70-8, MF C9H16N2O2, MW 184.24. View Source
- [2] Justia Patents. Acid Addition Salts of Piperazine Derivatives (2020). Describes pharmaceutical advantages of piperazine dihydrochloride salts including improved solubility and manufacturability. View Source
